molecular formula C9H7BrN2O2 B1631724 Methyl 5-bromo-1H-indazole-3-carboxylate CAS No. 78155-74-5

Methyl 5-bromo-1H-indazole-3-carboxylate

Cat. No.: B1631724
CAS No.: 78155-74-5
M. Wt: 255.07 g/mol
InChI Key: WVNKCZKRGOOMNU-UHFFFAOYSA-N
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Description

“Methyl 5-bromo-1H-indazole-3-carboxylate” is a chemical compound with the InChI code 1S/C10H9BrN2O2/c1-13-8-4-3-6(11)5-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 .


Molecular Structure Analysis

The molecular structure of “this compound” includes a bicyclic ring structure made up of a pyrazole ring and a benzene ring .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 255.07 g/mol . Other physical and chemical properties such as density, melting point, boiling point, etc., are not explicitly mentioned in the search results .

Scientific Research Applications

  • Synthesis of Novel Compounds and Their Antitumor Activity

    • Research has shown that derivatives of Methyl 5-bromo-1H-indazole-3-carboxylate can be synthesized and have demonstrated antitumor activity against various tumor cell lines. Notably, these compounds have shown selective cytotoxicity, sparing normal human liver cells (Q. Huang et al., 2017).
  • Development of Antifungal and Antioxidant Agents

    • A series of compounds derived from this compound demonstrated significant inhibition against α-glucosidase activity and showed potential as antioxidant agents. They also exhibited moderate to significant effects against breast cancer cells and reduced cytotoxicity against human kidney cells (M. Mphahlele et al., 2020).
  • Chemical Synthesis and Characterization

    • The compound has been utilized in the chemical synthesis of various derivatives, demonstrating its versatility in organic chemistry. For instance, the synthesis and characterization of specific derivatives have been detailed, contributing to our understanding of its structural properties (G. Anuradha et al., 2014).
  • Investigation of Physical Properties

    • Studies have been conducted to understand the enthalpy of formation and other physical properties of this compound derivatives. These investigations provide insights into the energetic and structural aspects of these compounds (E. Orozco-Guareño et al., 2019).
  • Antibacterial Activity Research

    • Certain derivatives of this compound have been synthesized and evaluated for their antibacterial activity, highlighting its potential in developing new antibacterial agents (G. Brahmeshwari et al., 2014).
  • Potential in Drug Design and Pharmacology

    • Research on this compound and its derivatives contributes to drug design and pharmacology, aiding in the development of new therapeutic agents with specific target activities (D. Robertson et al., 1990).

Safety and Hazards

In case of eye contact with “Methyl 5-bromo-1H-indazole-3-carboxylate”, it is recommended to flush the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention. In case of inhalation, remove to fresh air. In severe cases or if symptoms persist, seek medical attention. In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. They have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities. Therefore, numerous methods have been developed to construct these heterocycles with better biological activities .

Properties

IUPAC Name

methyl 5-bromo-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNKCZKRGOOMNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506965
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78155-74-5
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-bromo-1H-indazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Concentrated sulfuric acid (1 mL) was added to a suspension of 5-bromo-1H-indazole-3-carboxylic acid (CXV) (1.30 g, 5.39 mmol) in dry MeOH (50 mL) and heated to reflux for 4 h under argon. The solution was cooled to room temperature and the MeOH was evaporated under vacuum. The residue was dissolved in EtOAc and washed with water. The organic phase was dried over Na2SO4, filtered and concentrated to afford methyl 5-bromo-1H-indazole-3-carboxylate (CXVI) as a white solid (1.35 g, 5.29 mmol, 98% yield). 1H NMR (DMSO-d6) δ ppm 14.13 (s, 1H), 8.21 (d, J=1.6 Hz, 1H), 7.67 (d, J=7.2 Hz, 1H), 7.59 (dd, J=7.2, 1.2 Hz, 1H), 3.92 (s, 3H); ESIMS found for C9H7BrN2O2 m/z 256.0 (M+H).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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